molecular formula C21H25N3O3 B4926202 [4-(TERT-BUTYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE

[4-(TERT-BUTYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4926202
M. Wt: 367.4 g/mol
InChI Key: GGPJYWPIJOXZPK-UHFFFAOYSA-N
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Description

[4-(tert-Butyl)phenyl][4-(4-nitrophenyl)piperazino]methanone is a methanone derivative featuring a piperazine core substituted with a 4-nitrophenyl group and a 4-(tert-butyl)phenyl group. The tert-butyl group enhances lipophilicity, while the nitro group introduces electron-withdrawing effects, influencing both physicochemical properties and intermolecular interactions.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-21(2,3)17-6-4-16(5-7-17)20(25)23-14-12-22(13-15-23)18-8-10-19(11-9-18)24(26)27/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPJYWPIJOXZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(TERT-BUTYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the tert-butylphenyl and nitrophenylpiperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include acids, bases, and various solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[4-(TERT-BUTYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and piperazine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(TERT-BUTYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its structural features enable it to bind to specific proteins or enzymes, providing insights into their functions.

Medicine

In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with biological targets could make it useful in the development of new drugs for various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(TERT-BUTYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the phenyl rings and piperazine moiety:

  • Nitro vs. Amino Groups: Reduction of the nitro group in compounds like (4-(4-nitrophenyl)piperazino)methanone derivatives yields amino analogs (e.g., compounds 14 and 15 in ), which transition from crystalline solids to viscous oils, indicating reduced crystallinity and increased lipophilicity .
  • Substituent Position and Type: Methoxy Groups: Compounds 12 and 13 () feature methoxy substituents, which are electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. Heterocyclic Variants: [5-(4-Nitrophenyl)furan-2-yl] derivatives () demonstrate hydrogen-bonding capabilities via furan and carbonyl groups, suggesting similar interactions for nitro-containing methanones .

Physical Properties

Compound Name Substituents State/Melting Point Key Functional Groups
Target Compound 4-tert-butyl, 4-nitrophenyl Not reported Methanone, nitro
Compound 12 () 3-methoxy-4-nitrophenyl 185–187°C (solid) Methanone, nitro, methoxy
Compound 14 () 4-amino-3-methoxyphenyl Oily Methanone, amino, methoxy
ZINC000015767717 () 5-(4-nitrophenyl)furan, 4-CF₃ Not reported Methanone, nitro, furan, CF₃
  • Nitro Derivatives : Exhibit higher melting points (e.g., 185–190°C for compounds 12 and 13) due to strong dipole-dipole interactions and planar nitro groups enhancing crystallinity .
  • Amino Derivatives: Reduced polarity in compounds 14 and 15 results in oily states, suggesting improved membrane permeability but challenges in crystallization .

Research Findings and Implications

  • Physicochemical Trends: Nitro groups improve crystallinity and stability, whereas amino derivatives prioritize solubility and bioavailability .
  • Structure-Activity Relationships (SAR) :
    • Nitro vs. Methoxy : Nitro groups may enhance target affinity but reduce solubility compared to methoxy substituents.
    • Halogenated Analogs : Chloro or fluoro substituents () could optimize steric fit in receptor pockets .
  • Synthetic Flexibility : Modular synthesis allows rapid generation of analogs with tailored properties, as demonstrated in and .

Biological Activity

The compound [4-(tert-butyl)phenyl][4-(4-nitrophenyl)piperazino]methanone, also known by its systematic name (2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine, is a member of the phenylpiperazine class. This class is known for its diverse biological activities, including potential therapeutic applications in various fields such as psychiatry and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Chemical Formula : C21H27N3O4S
  • Molecular Weight : 417.52 g/mol
  • Structure : The compound features a piperazine ring substituted with both tert-butyl and nitrophenyl groups, which contribute to its biological properties.

The biological activity of this compound has been linked to several mechanisms:

  • Radical Scavenging : Derivatives of phenyl N-tert-butyl nitrone have shown effectiveness in reducing oxidative stress in hepatic cells, suggesting that similar mechanisms may be present in this compound .
  • Apoptotic Induction : The compound may induce apoptosis in certain cell types, particularly in preneoplastic lesions, which could be crucial for cancer prevention strategies .
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features exhibit antibacterial and antifungal properties. The presence of electron-withdrawing groups like nitro enhances this activity .

Biological Activity Data

Biological ActivityEffect ObservedReference
AntioxidantReduced oxidative stress in hepatocytes
Apoptosis InductionEnhanced apoptosis in preneoplastic cells
AntibacterialModest inhibitory effects against Gram-positive bacteria
AntifungalInhibition observed against certain fungal strains

Case Studies and Research Findings

  • Hepatocarcinogenesis Study : In a study involving male Wistar rats, derivatives of phenyl N-tert-butyl nitrone were shown to inhibit the early phases of hepatocarcinogenesis by inducing apoptosis selectively in preneoplastic cells. This suggests that this compound may have similar protective effects against liver cancer .
  • Antimicrobial Screening : A comprehensive screening of monomeric alkaloids indicated that compounds with similar piperazine structures demonstrated significant antibacterial activity against various bacterial strains. The presence of the nitrophenyl group was particularly noted for enhancing this activity .

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